molecular formula C6H4F8N2O2 B1296699 Octafluoroadipamide CAS No. 355-66-8

Octafluoroadipamide

Cat. No.: B1296699
CAS No.: 355-66-8
M. Wt: 288.1 g/mol
InChI Key: SVURUIRNGAQISR-UHFFFAOYSA-N
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Description

Octafluoroadipamide: is a fluorinated organic compound with the molecular formula C₆H₄F₈N₂O₂ . It is known for its unique chemical properties, including high thermal stability and resistance to chemical degradation. The compound is primarily used in specialized industrial applications and scientific research due to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: Octafluoroadipamide can be synthesized through the reaction of octafluoroadipic acid with ammonia or ammonium hydroxide . The reaction typically occurs under controlled conditions, including a temperature range of 240-242°C and a pressure that ensures the complete conversion of the acid to the amide .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity starting materials. The process includes the purification of octafluoroadipic acid, followed by its reaction with ammonia in a reactor designed to handle high temperatures and pressures. The resulting product is then purified through crystallization or other separation techniques to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: Octafluoroadipamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluorinated amides, amines, and other derivatives that retain the core structure of this compound .

Mechanism of Action

The mechanism by which octafluoroadipamide exerts its effects involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The fluorine atoms in the compound enhance its ability to form stable complexes with other molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

  • Hexafluoroadipamide
  • Tetrafluoroadipamide
  • Perfluoroadipamide

Uniqueness: Octafluoroadipamide is unique due to its high degree of fluorination, which imparts superior thermal stability and resistance to chemical degradation compared to its less fluorinated counterparts. This makes it particularly valuable in applications requiring extreme conditions .

Properties

IUPAC Name

2,2,3,3,4,4,5,5-octafluorohexanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F8N2O2/c7-3(8,1(15)17)5(11,12)6(13,14)4(9,10)2(16)18/h(H2,15,17)(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVURUIRNGAQISR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(=O)N)(F)F)(F)F)(F)F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80310730
Record name Octafluoroadipamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355-66-8
Record name 355-66-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231449
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octafluoroadipamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3,4,4,5,5-Octafluorohexanediamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octafluoroadipamide
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Octafluoroadipamide
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Octafluoroadipamide
Reactant of Route 5
Octafluoroadipamide
Reactant of Route 6
Octafluoroadipamide

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